molecular formula C19H27F3N2 B10884943 1-(4-Methylcyclohexyl)-4-[2-(trifluoromethyl)benzyl]piperazine

1-(4-Methylcyclohexyl)-4-[2-(trifluoromethyl)benzyl]piperazine

Cat. No.: B10884943
M. Wt: 340.4 g/mol
InChI Key: QOYFXKZRXSYXII-UHFFFAOYSA-N
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Description

1-(4-Methylcyclohexyl)-4-[2-(trifluoromethyl)benzyl]piperazine is a synthetic organic compound that belongs to the class of piperazines. Piperazines are known for their diverse pharmacological activities and are often used in medicinal chemistry for the development of therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methylcyclohexyl)-4-[2-(trifluoromethyl)benzyl]piperazine typically involves the reaction of 4-methylcyclohexylamine with 2-(trifluoromethyl)benzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions in an appropriate solvent like ethanol or methanol.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.

Chemical Reactions Analysis

Types of Reactions

1-(4-Methylcyclohexyl)-4-[2-(trifluoromethyl)benzyl]piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl position.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Nucleophiles like sodium azide or sodium cyanide in polar aprotic solvents.

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of the reduced piperazine derivative.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems.

    Medicine: Investigated for its pharmacological properties, including potential therapeutic uses.

    Industry: Used in the development of new materials or as a chemical reagent.

Mechanism of Action

The mechanism of action of 1-(4-Methylcyclohexyl)-4-[2-(trifluoromethyl)benzyl]piperazine would depend on its specific biological target. Generally, piperazine derivatives can interact with various receptors or enzymes, modulating their activity. The trifluoromethyl group may enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Methylcyclohexyl)-4-benzylpiperazine: Lacks the trifluoromethyl group, which may affect its pharmacological properties.

    1-(4-Methylcyclohexyl)-4-[2-(chloromethyl)benzyl]piperazine: Contains a chloromethyl group instead of trifluoromethyl, potentially altering its reactivity and biological activity.

Uniqueness

1-(4-Methylcyclohexyl)-4-[2-(trifluoromethyl)benzyl]piperazine is unique due to the presence of the trifluoromethyl group, which can significantly influence its chemical and biological properties. This group is known for enhancing metabolic stability and binding affinity to certain biological targets.

Properties

Molecular Formula

C19H27F3N2

Molecular Weight

340.4 g/mol

IUPAC Name

1-(4-methylcyclohexyl)-4-[[2-(trifluoromethyl)phenyl]methyl]piperazine

InChI

InChI=1S/C19H27F3N2/c1-15-6-8-17(9-7-15)24-12-10-23(11-13-24)14-16-4-2-3-5-18(16)19(20,21)22/h2-5,15,17H,6-14H2,1H3

InChI Key

QOYFXKZRXSYXII-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(CC1)N2CCN(CC2)CC3=CC=CC=C3C(F)(F)F

Origin of Product

United States

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